molecular formula C24H25FN4O3 B2361751 Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 922014-90-2

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2361751
CAS No.: 922014-90-2
M. Wt: 436.487
InChI Key: FWRALEGKYNPSPI-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the reaction of 2-fluorophenylpiperazine with appropriate reagents to form the piperazine core. Subsequent steps include the introduction of the o-tolyl group and the carboxylate moiety, followed by esterification to yield the final product. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors, continuous flow processes, and advanced purification techniques are employed to meet the demand for this compound in various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles in polar aprotic solvents.

Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be used as a lead compound in drug discovery, targeting various diseases and conditions.

Industry: In industry, this compound finds applications in the development of new materials, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-(4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues

  • 2-(4-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)benzyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

  • 2-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyrimidine

Uniqueness: Ethyl 4-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate stands out due to its unique structural features and reactivity profile

This comprehensive overview highlights the significance of this compound and its potential impact on various scientific and industrial applications

Properties

IUPAC Name

ethyl 4-[4-(2-fluorophenyl)piperazin-1-yl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-3-32-24(31)23-21(16-22(30)29(26-23)19-10-6-4-8-17(19)2)28-14-12-27(13-15-28)20-11-7-5-9-18(20)25/h4-11,16H,3,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRALEGKYNPSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=CC=C3F)C4=CC=CC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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